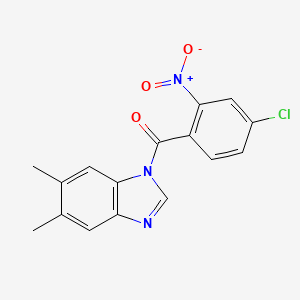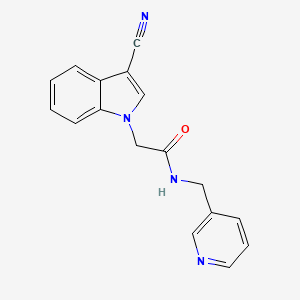
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in various biochemical and physiological studies. This compound has a unique structure that allows it to selectively label amino acids, peptides, and proteins in biological samples.
Applications De Recherche Scientifique
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and pharmacology. It can be used to label and detect proteins, peptides, and amino acids in various biological samples such as cells, tissues, and body fluids. 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can also be used to study protein-protein interactions, enzyme kinetics, and protein folding. In addition, it can be used as a probe for monitoring membrane fluidity and lipid-protein interactions.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole involves the covalent attachment of the NBD moiety to the amino group of proteins, peptides, or amino acids. The NBD group is highly fluorescent and can be excited by UV or blue light, resulting in emission of green fluorescence. The fluorescence intensity of NBD-labeled molecules is proportional to the amount of labeled molecules present in the sample. The fluorescence emission can be detected and quantified using various spectroscopic techniques such as fluorescence microscopy, flow cytometry, and spectrofluorometry.
Biochemical and Physiological Effects:
1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole labeling has minimal effects on the biochemical and physiological properties of the labeled molecules. The labeling reaction is highly specific and selective, and does not interfere with the biological function of the labeled molecules. However, the labeling reaction may affect the solubility and stability of the labeled molecules, and may alter their interaction with other molecules in the sample.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in lab experiments include its high selectivity and sensitivity, its compatibility with various biological samples, and its ability to detect and quantify low amounts of labeled molecules. The limitations of using 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole include its potential toxicity and mutagenicity, its limited photostability, and its susceptibility to quenching by other molecules in the sample.
Orientations Futures
There are several future directions for the use of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in scientific research. These include the development of new labeling strategies that can improve the selectivity and sensitivity of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole, the optimization of reaction conditions and protocols for specific applications, and the integration of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole labeling with other imaging and analytical techniques. In addition, the use of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole in vivo and in clinical settings may provide new insights into the biological function and regulation of proteins and peptides.
Méthodes De Synthèse
The synthesis of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole involves the reaction of 5,6-dimethyl-1H-benzimidazole with 4-chloro-2-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group by the benzimidazole nitrogen, followed by elimination of the leaving group to form the final product. The yield of 1-(4-chloro-2-nitrobenzoyl)-5,6-dimethyl-1H-benzimidazole can be improved by using appropriate solvents and reaction conditions.
Propriétés
IUPAC Name |
(4-chloro-2-nitrophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-5-13-15(6-10(9)2)19(8-18-13)16(21)12-4-3-11(17)7-14(12)20(22)23/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJPRNKQBDGRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyrazinecarboxamide](/img/structure/B5831669.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)









![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)